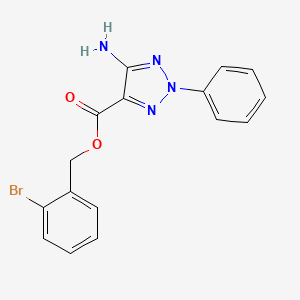![molecular formula C14H13FN2O2S B6037349 1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B6037349.png)
1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone, also known as FMME, is a compound with potential applications in scientific research. It belongs to the class of thioether ketones and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone involves the inhibition of certain enzymes, such as topoisomerase IIα and HDAC6, which are involved in cancer cell growth and proliferation. 1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone also induces apoptosis in cancer cells by activating the caspase pathway. Additionally, 1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone has been shown to inhibit the phosphorylation of certain proteins, such as AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone has been shown to have biochemical and physiological effects, particularly in cancer cells. Studies have shown that 1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone has also been shown to inhibit the activity of certain enzymes, such as topoisomerase IIα and HDAC6, which are involved in cancer cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone has advantages and limitations for lab experiments. One advantage is that it has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Another advantage is that it has been synthesized using various methods with good yields. However, one limitation is that more research is needed to fully understand the mechanism of action of 1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone. Additionally, more research is needed to determine the toxicity and safety of 1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone.
Zukünftige Richtungen
There are several future directions for research on 1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone. One direction is to further investigate the mechanism of action of 1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone, particularly in cancer cells. Another direction is to determine the toxicity and safety of 1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone in animal models. Additionally, more research is needed to determine the potential of 1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone as a cancer treatment, including its efficacy and potential side effects. Finally, more research is needed to investigate the potential of 1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone in other areas of scientific research, such as neurodegenerative diseases and infectious diseases.
Synthesemethoden
1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone has been synthesized using various methods, including the reaction of 4-fluoro-3-methylacetophenone with 4-hydroxy-6-methyl-2-thiouracil in the presence of a base and a solvent. Another method involves the reaction of 4-fluoro-3-methylbenzaldehyde with 4-hydroxy-6-methyl-2-thiouracil in the presence of a base and a solvent. Both methods result in the formation of 1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone with good yields.
Wissenschaftliche Forschungsanwendungen
1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone has also been shown to inhibit the activity of certain enzymes, such as topoisomerase IIα and HDAC6, which are involved in cancer cell growth and proliferation.
Eigenschaften
IUPAC Name |
2-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S/c1-8-5-10(3-4-11(8)15)12(18)7-20-14-16-9(2)6-13(19)17-14/h3-6H,7H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRJMZICEMMFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)C2=CC(=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641391 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B6037268.png)

![5-[4-(diethylamino)benzylidene]-1-[4-(diethylamino)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6037297.png)
![4-chloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B6037303.png)

![N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)nicotinamide](/img/structure/B6037317.png)
![3,6-diamino-2-benzoyl-4-(2-methylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B6037325.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide](/img/structure/B6037326.png)
![2-{[5-(4,5-dibromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B6037332.png)

![2-methoxy-2-phenyl-N-{1-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6037351.png)
![N-(5-chloro-2-methoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6037363.png)
![N-(3-fluoro-4-methylbenzyl)-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6037368.png)
![2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6037376.png)